molecular formula C18H20BrNO2 B6004577 N-(4-bromo-2,6-dimethylphenyl)-2-(4-ethylphenoxy)acetamide

N-(4-bromo-2,6-dimethylphenyl)-2-(4-ethylphenoxy)acetamide

Cat. No.: B6004577
M. Wt: 362.3 g/mol
InChI Key: TXVOZLRDRMSRSO-UHFFFAOYSA-N
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Description

N-(4-bromo-2,6-dimethylphenyl)-2-(4-ethylphenoxy)acetamide is an organic compound that belongs to the class of acetamides. This compound features a brominated aromatic ring and an ethyl-substituted phenoxy group, making it a molecule of interest in various chemical and pharmaceutical research fields.

Properties

IUPAC Name

N-(4-bromo-2,6-dimethylphenyl)-2-(4-ethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNO2/c1-4-14-5-7-16(8-6-14)22-11-17(21)20-18-12(2)9-15(19)10-13(18)3/h5-10H,4,11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVOZLRDRMSRSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2C)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2,6-dimethylphenyl)-2-(4-ethylphenoxy)acetamide typically involves the following steps:

    Bromination: The starting material, 2,6-dimethylphenol, undergoes bromination to introduce a bromine atom at the 4-position.

    Etherification: The brominated product is then reacted with 4-ethylphenol in the presence of a base to form the phenoxy ether linkage.

    Acetylation: The final step involves the acetylation of the phenoxy ether with chloroacetyl chloride to form the acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2,6-dimethylphenyl)-2-(4-ethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles to create a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could produce a variety of functionalized acetamides.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials or as a precursor in the manufacture of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-2-(4-ethylphenoxy)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromo-2,6-dimethylphenyl)-2-(4-methylphenoxy)acetamide: Similar structure but with a methyl group instead of an ethyl group.

    N-(4-chloro-2,6-dimethylphenyl)-2-(4-ethylphenoxy)acetamide: Chlorine atom instead of bromine.

    N-(4-bromo-2,6-dimethylphenyl)-2-(4-ethylphenoxy)propionamide: Propionamide instead of acetamide.

Uniqueness

N-(4-bromo-2,6-dimethylphenyl)-2-(4-ethylphenoxy)acetamide is unique due to its specific combination of bromine and ethyl substituents, which can impart distinct chemical and biological properties compared to its analogs.

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